molecular formula C10H10F3NO B13046368 (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B13046368
M. Wt: 217.19 g/mol
InChI Key: XTGBPFBHBXSWRY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1

InChI Key

XTGBPFBHBXSWRY-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.